REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[C:14]([O-])([O-])=O.[K+].[K+].IC.C[N:23]([CH:25]=O)[CH3:24]>CCOC(C)=O>[CH3:24][N:23]1[C:25]2[C:6](=[CH:5][C:4]([C:11]([O:13][CH3:14])=[O:12])=[CH:3][C:2]=2[CH3:1])[CH:7]=[N:8]1.[CH3:24][N:23]1[CH:25]=[C:6]2[C:10]([C:2]([CH3:1])=[CH:3][C:4]([C:11]([O:13][CH3:14])=[O:12])=[CH:5]2)=[N:9]1 |f:1.2.3|
|
Name
|
|
Quantity
|
356 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C2C=NNC12)C(=O)O
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by Biotage chromatography (40 S column, 25-50% EtOAc/heptane)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=CC(=CC(=C12)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 mg | |
YIELD: PERCENTYIELD | 22% |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C2C(=CC(=CC2=C1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[C:14]([O-])([O-])=O.[K+].[K+].IC.C[N:23]([CH:25]=O)[CH3:24]>CCOC(C)=O>[CH3:24][N:23]1[C:25]2[C:6](=[CH:5][C:4]([C:11]([O:13][CH3:14])=[O:12])=[CH:3][C:2]=2[CH3:1])[CH:7]=[N:8]1.[CH3:24][N:23]1[CH:25]=[C:6]2[C:10]([C:2]([CH3:1])=[CH:3][C:4]([C:11]([O:13][CH3:14])=[O:12])=[CH:5]2)=[N:9]1 |f:1.2.3|
|
Name
|
|
Quantity
|
356 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C2C=NNC12)C(=O)O
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by Biotage chromatography (40 S column, 25-50% EtOAc/heptane)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC2=CC(=CC(=C12)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 mg | |
YIELD: PERCENTYIELD | 22% |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C2C(=CC(=CC2=C1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 141 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |